Cotinine-N-D-glucoside Chloride
Description
Contextualization of Cotinine (B1669453) as a Nicotine (B1678760) Metabolite in Research Paradigms
Cotinine is the primary and predominant metabolite of nicotine, formed in the liver through a two-step enzymatic process. nih.gov This process begins with the oxidation of nicotine to nicotine-Δ1′(5′)-iminium ion, a reaction primarily catalyzed by cytochrome P450 2A6 (CYP2A6). nih.gov This intermediate is then converted to cotinine by a cytoplasmic aldehyde oxidase. nih.gov In humans, approximately 70-80% of nicotine is converted to cotinine, making it a reliable biomarker for assessing tobacco exposure and nicotine intake. nih.govnih.gov
Due to its longer half-life of about 15 to 20 hours compared to nicotine's two hours, cotinine levels in blood, saliva, and urine provide a more stable and accurate measure of nicotine exposure over the preceding days. testcatalog.orgwikipedia.org This characteristic has established cotinine as the gold standard biomarker in smoking cessation programs and epidemiological studies on tobacco use. wikipedia.orgcanada.ca Beyond its role as a biomarker, research has also explored the pharmacological activities of cotinine itself, with studies investigating its potential neurological effects. nih.govfrontiersin.org
Overview of Glycosylation and Glucuronidation Pathways in Xenobiotic Biotransformation
Xenobiotic biotransformation is a critical physiological process that converts foreign compounds, such as drugs and toxins, into more water-soluble and readily excretable substances. This process is generally divided into two phases. Phase I reactions introduce or expose functional groups on the xenobiotic molecule, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules.
Glycosylation and, more specifically in vertebrates, glucuronidation, are major Phase II conjugation pathways. nih.gov Glucuronidation involves the transfer of glucuronic acid from the high-energy donor, uridine (B1682114) diphosphate-glucuronic acid (UDPGA), to a substrate. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the xenobiotic, facilitating its elimination from the body via urine or bile. nih.gov
In the context of nicotine metabolism, both nicotine and its primary metabolite, cotinine, can undergo N-glucuronidation. nih.govnih.gov Studies using human liver microsomes have indicated that multiple UGT enzymes are involved in this process. Specifically, UGT1A4 has been identified as a primary catalyst for both nicotine and cotinine N-glucuronidation, with contributions from UGT1A1 and UGT1A9 also suggested. nih.govnih.gov The formation of these glucuronide conjugates represents a significant pathway for the detoxification and excretion of nicotine and its metabolites. nih.gov
Research Significance of Cotinine-N-D-glucoside as a Conjugated Metabolite
The identification and characterization of Cotinine-N-D-glucoside as a major urinary metabolite in smokers has been a significant advancement in understanding the complete metabolic fate of nicotine. nih.gov Early research into nicotine metabolism could not account for a substantial portion of the administered dose in urinary analysis. The discovery that a significant fraction was excreted as the glucuronide conjugate of cotinine helped to close this gap. nih.gov
The synthesis and characterization of (S)-(-)-cotinine N-glucuronide confirmed its structure, where the glucuronic acid moiety is attached to the pyridyl nitrogen of cotinine. nih.gov This was established through techniques such as electrospray mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The synthetic standard allowed for the development of accurate analytical methods to quantify this metabolite in biological samples, further solidifying its importance in pharmacokinetic studies of nicotine.
The study of Cotinine-N-D-glucoside is crucial for several reasons. Firstly, it provides a more complete picture of nicotine's metabolic profile, which can vary between individuals due to genetic polymorphisms in UGT enzymes. nih.gov Understanding these variations can help explain differences in smoking behavior, nicotine dependence, and susceptibility to tobacco-related diseases. Secondly, the quantification of Cotinine-N-D-glucoside, alongside other metabolites, offers a more comprehensive biomarker of nicotine intake than measuring cotinine alone. nih.gov This is particularly important in research settings where a precise estimation of exposure is necessary.
Below are tables detailing the chemical properties of the compounds discussed and the key enzymes involved in cotinine metabolism.
Table 1: Chemical Compound Information
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| Nicotine | C₁₀H₁₄N₂ | 162.23 |
| Cotinine | C₁₀H₁₂N₂O | 176.22 |
| Cotinine-N-D-glucoside Chloride | C₁₆H₂₃ClN₂O₆ | 374.82 scbt.com |
Table 2: Key Enzymes in Cotinine Metabolism
| Enzyme | Metabolic Pathway | Function |
| Cytochrome P450 2A6 (CYP2A6) | Phase I | Primary enzyme for the conversion of nicotine to cotinine. nih.gov |
| Aldehyde Oxidase | Phase I | Catalyzes the final step in the formation of cotinine from the nicotine-Δ1′(5′)-iminium ion intermediate. nih.gov |
| UDP-glucuronosyltransferase 1A4 (UGT1A4) | Phase II (Glucuronidation) | A key enzyme in the N-glucuronidation of both nicotine and cotinine. nih.govnih.gov |
| UDP-glucuronosyltransferase 1A1 (UGT1A1) | Phase II (Glucuronidation) | Contributes to the N-glucuronidation of nicotine and cotinine. nih.gov |
| UDP-glucuronosyltransferase 1A9 (UGT1A9) | Phase II (Glucuronidation) | Also implicated in the N-glucuronidation of nicotine and cotinine. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H23ClN2O6 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
1-methyl-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-yl]pyrrolidin-2-one;chloride |
InChI |
InChI=1S/C16H23N2O6.ClH/c1-17-10(4-5-12(17)20)9-3-2-6-18(7-9)16-15(23)14(22)13(21)11(8-19)24-16;/h2-3,6-7,10-11,13-16,19,21-23H,4-5,8H2,1H3;1H/q+1;/p-1/t10?,11-,13-,14+,15-,16-;/m1./s1 |
InChI Key |
OHPHDXYZMXGSGF-NOJUVBOTSA-M |
Isomeric SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[Cl-] |
Canonical SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)CO)O)O)O.[Cl-] |
Origin of Product |
United States |
Biosynthetic and Metabolic Pathways of Cotinine and Its Glycosylated Conjugates
Enzymatic Formation of Cotinine (B1669453) from Nicotine (B1678760) in Biological Systems Research
The transformation of nicotine to its primary metabolite, cotinine, is a critical initial step in its metabolic cascade. This bioactivation is predominantly carried out in the liver and involves a two-step enzymatic process.
The first and rate-limiting step is the C-oxidation of nicotine, primarily catalyzed by the cytochrome P450 enzyme, CYP2A6 . pharmgkb.orgnih.gov This enzyme converts nicotine to a transient intermediate, nicotine-Δ1'(5')-iminium ion. nih.gov While CYP2A6 is the main catalyst, other enzymes such as CYP2B6 and CYP2A13 have also been shown to contribute to this reaction, although to a lesser extent. pharmgkb.orgresearchgate.net
The second step involves the oxidation of the nicotine-Δ1'(5')-iminium ion to cotinine. This reaction is catalyzed by the cytosolic enzyme aldehyde oxidase (AOX1) . pharmgkb.orgnih.gov This two-step conversion is highly efficient, with approximately 70-80% of a nicotine dose being converted to cotinine in humans. pharmgkb.orgnih.gov
N-Glucuronidation of Cotinine to Cotinine-N-D-glucoside: Elucidating the Enzymatic Machinery
Cotinine undergoes further metabolism, with one of the significant pathways being N-glucuronidation, leading to the formation of Cotinine-N-D-glucoside (often referred to as cotinine-N-glucuronide in literature). This process involves the attachment of a glucuronic acid moiety to the nitrogen atom of the pyridine (B92270) ring of cotinine, rendering the molecule more water-soluble and facilitating its excretion.
The primary enzyme responsible for this reaction is UDP-glucuronosyltransferase 2B10 (UGT2B10) . pharmgkb.orgoup.comnih.gov Research has demonstrated that UGT2B10 exhibits high activity and affinity for the N-glucuronidation of cotinine. nih.govaacrjournals.orgnih.gov While other UGTs, such as UGT1A4, have been investigated, they show significantly lower activity towards cotinine compared to UGT2B10. nih.govnii.ac.jp The formation of Cotinine-N-glucoside is a crucial detoxification step, as it enhances the elimination of cotinine from the body.
Investigation of Genetic Polymorphisms and Metabolic Variability in Research Models
Significant inter-individual and inter-ethnic variability in cotinine metabolism has been observed, largely attributable to genetic polymorphisms in the metabolizing enzymes, particularly UGT2B10.
Several key polymorphisms in the UGT2B10 gene have been identified that impact its enzymatic activity. One of the most studied is the Asp67Tyr (D67Y) missense polymorphism (rs61750900) , which leads to a significant reduction in the N-glucuronidation of cotinine. aacrjournals.orgnih.govnih.gov Individuals carrying the Tyr allele exhibit lower levels of cotinine-N-glucuronide in their urine. nih.govnih.gov
Another critical variant is a splice variant of UGT2B10 (rs116294140) , which is particularly prevalent in individuals of African American descent. oup.comnih.gov This variant results in a non-functional enzyme, leading to a dramatic decrease or complete absence of cotinine N-glucuronidation in carriers. oup.comnih.gov These genetic differences contribute to the observed ethnic disparities in cotinine metabolism, with African Americans, on average, exhibiting lower rates of cotinine glucuronidation compared to White or Asian populations. oup.comnih.govingentaconnect.com This reduced clearance can lead to higher circulating levels of cotinine for a given nicotine exposure. nih.gov
Comparative Metabolism and Disposition of Cotinine and its Conjugates in In Vitro and In Vivo Research Models
The study of cotinine metabolism has been advanced through the use of various research models, each providing unique insights into the disposition of cotinine and its conjugates.
In vitro studies using human liver microsomes have been instrumental in identifying the key enzymes involved in cotinine metabolism and in characterizing the kinetics of these reactions. aacrjournals.orgnih.govnih.gov These studies have consistently demonstrated the primary role of UGT2B10 in cotinine N-glucuronidation and have been used to investigate the functional consequences of genetic polymorphisms. nih.gov
In vivo studies in humans have provided a broader understanding of the disposition of cotinine and its metabolites in a physiological context. These studies have highlighted the significant impact of genetic polymorphisms and ethnicity on the metabolic profile of cotinine. oup.comnih.gov For instance, studies comparing different racial groups have shown that African Americans tend to have lower clearance of cotinine due to reduced glucuronidation. nih.govcore.ac.uk
Animal models, such as different mouse strains, have also been employed to investigate cotinine metabolism. For example, studies comparing DBA/2 and C57BL/6 mice have revealed strain-dependent differences in cotinine metabolism, with DBA/2 mice showing a longer half-life for cotinine. nih.govresearchgate.net These animal models allow for more controlled investigations into the genetic and physiological factors influencing cotinine disposition.
The following interactive table summarizes key findings from comparative metabolic studies:
| Research Model | Key Findings | References |
| Human Liver Microsomes (In Vitro) | UGT2B10 is the primary enzyme for cotinine N-glucuronidation. The Asp67Tyr polymorphism in UGT2B10 significantly reduces this activity. | nih.govaacrjournals.orgnih.gov |
| Human Studies (In Vivo) | African Americans exhibit lower cotinine N-glucuronidation rates compared to Whites, partly due to a prevalent UGT2B10 splice variant. This leads to higher plasma cotinine levels. | oup.comnih.govnih.gov |
| DBA/2 vs. C57BL/6 Mice (In Vivo) | DBA/2 mice have a significantly longer half-life of cotinine compared to C57BL/6 mice, indicating slower metabolism. | nih.govresearchgate.net |
Advanced Analytical Methodologies for the Characterization and Quantification of Cotinine N D Glucoside in Research Studies
Chromatographic Separation Techniques for Complex Biological Matrices
Chromatographic techniques are fundamental to the analysis of Cotinine-N-D-glucoside, providing the necessary separation from other nicotine (B1678760) metabolites and matrix components before detection. The choice between liquid and gas chromatography depends on the analyte's properties and the specific requirements of the study.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of cotinine (B1669453) and its metabolites, including glucuronide conjugates. jfda-online.comnih.gov These methods are well-suited for separating polar, non-volatile compounds like Cotinine-N-D-glucoside from complex biological samples such as urine, plasma, and saliva. nih.govresearchgate.net
Reversed-phase chromatography is a common approach, utilizing a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. jfda-online.comnih.gov Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of a wide range of analytes with varying polarities. nih.gov For instance, a gradient mobile phase consisting of ammonium (B1175870) bicarbonate, acetonitrile (B52724), and methanol (B129727) has been successfully used. nih.gov The use of ion-pair reagents like sodium octanesulfonate in the mobile phase can also enhance the resolution of cotinine from other compounds. jfda-online.com
UHPLC systems, which use smaller particle-sized columns (typically <2 µm), offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. nih.govcriver.com A UHPLC-MS/MS method was developed for the quantification of nicotine and cotinine in mouse plasma and brain homogenates with a run time of less than two minutes. nih.gov
| Technique | Stationary Phase | Mobile Phase Components | Key Advantages | Reference |
|---|---|---|---|---|
| HPLC | Octadecyl (C18) | Acetate buffer, Methanol, Sodium octanesulfonate | Good separation, economical, widely available | jfda-online.com |
| UHPLC | Kinetex EVO C18 | Ammonium bicarbonate, Acetonitrile, Methanol | Rapid analysis, high sensitivity | nih.gov |
| HPLC | Reversed Phase C8 | Not specified | Simultaneous determination of multiple metabolites | nih.gov |
| UHPLC | BEH HILIC | Acetonitrile (0.1% formic acid), 10 mM ammonium formate | Improved chromatographic resolution | researchgate.net |
Gas Chromatography (GC) Approaches
While less common for the direct analysis of highly polar and non-volatile glucuronide conjugates, Gas Chromatography (GC) can be employed for the analysis of cotinine after derivatization or hydrolysis of the glucuronide moiety. nih.govnyc.gov GC offers high resolution and is often coupled with mass spectrometry (GC-MS) for sensitive detection. nyc.govnih.gov
For GC analysis, a derivatization step is typically required to increase the volatility and thermal stability of the analyte. However, a more common approach for analyzing conjugated metabolites like Cotinine-N-D-glucoside is to first hydrolyze the conjugate to release the free cotinine, which is then extracted and analyzed by GC-MS. nyc.gov This provides an indirect measure of the glucuronide. Liquid-liquid extraction is a frequently used sample preparation technique for GC-MS analysis. nih.gov
Mass Spectrometry-Based Detection and Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the detection and structural elucidation of Cotinine-N-D-glucoside, offering unparalleled sensitivity and specificity. When coupled with chromatographic separation, it provides a powerful platform for quantitative and qualitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of cotinine and its metabolites in biological fluids. criver.comacs.orgnih.govnih.gov This technique combines the superior separation capabilities of LC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
In LC-MS/MS, the analyte is first separated by LC and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govnih.gov The resulting ions are then passed through two mass analyzers in series (tandem MS). The first mass analyzer selects the precursor ion (the molecular ion of the analyte), which is then fragmented in a collision cell. The second mass analyzer separates the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides a highly specific and sensitive method for quantification. nih.govnih.gov
LC-MS/MS methods have been developed to measure cotinine and its metabolites at very low concentrations, with lower limits of quantitation often in the sub-ng/mL range. nih.govnih.gov For instance, a sensitive UHPLC-MS/MS method for nicotine and cotinine achieved a lower limit of quantitation of 3.0 ng/mL in mouse plasma and brain. nih.gov Another study reported a lower limit of quantification of 0.20 ng/mL for cotinine in human plasma using an automated SPE-LC-MS/MS method. oup.com
| Analyte | Matrix | Ionization | MRM Transition (m/z) | Lower Limit of Quantitation (LLOQ) | Reference |
|---|---|---|---|---|---|
| Cotinine | Mouse Plasma/Brain | ESI | 177.2 → 98.0 | 3.0 ng/mL | nih.gov |
| Cotinine | Human Plasma | ESI | Not Specified | 0.20 ng/mL | oup.com |
| Cotinine | Rat Plasma | ESI | 177.3 → 80 and 177.3 → 98 | 1 ng/mL | criver.com |
| Cotinine | U937 Macrophages | Not Specified | 177.4/98.3 | 0.3 ng/mL | nih.gov |
| Cotinine | Human Urine | ESI | 178.08 → 98.14 | Not Specified | acs.org |
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the identification and structural elucidation of unknown metabolites. Techniques like Orbitrap-MS offer high resolving power and mass accuracy, enabling the confident identification of compounds based on their elemental composition. nih.gov
HRMS is particularly valuable in metabolomics studies where the goal is to identify a wide range of metabolites without prior knowledge of their identity. In the context of Cotinine-N-D-glucoside, HRMS can be used to confirm its presence in a sample by accurately measuring the mass of its molecular ion and comparing it to the theoretical mass. A study utilizing LC-Orbitrap-MS/MS successfully determined cotinine and other nicotine metabolites in the urine of smokers. nih.gov
Sample Preparation and Extraction Strategies for Conjugated Metabolites
Effective sample preparation is a critical step in the analysis of Cotinine-N-D-glucoside from biological matrices. The goal is to remove interfering substances such as proteins and salts while efficiently extracting the analyte of interest. criver.comcdc.gov
For conjugated metabolites, a key consideration is whether to measure the intact conjugate or to hydrolyze it to the aglycone (in this case, cotinine) prior to analysis. Enzymatic hydrolysis using β-glucuronidase is a common method to cleave the glucuronide bond, allowing for the quantification of "total" cotinine (the sum of free and glucuronidated forms). acs.orgcdc.gov
Common extraction techniques include:
Protein Precipitation: This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. nih.govcriver.comnih.gov The supernatant containing the analyte is then collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids. It has been used for the extraction of cotinine from urine. jfda-online.com
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from complex samples. nih.govacs.orgoup.com It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. Automated SPE systems can improve throughput and reproducibility. oup.comresearchgate.net
The choice of extraction method depends on the biological matrix, the analytical technique being used, and the specific goals of the study. For instance, a simple protein precipitation might be sufficient for a sensitive LC-MS/MS analysis, while a more rigorous SPE procedure may be necessary for cleaner extracts and to achieve lower detection limits. nih.govoup.com
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. researchgate.net In SPE, a sample in a liquid phase passes through a solid phase sorbent packed in a cartridge. Analytes of interest are either retained on the sorbent while interferences pass through, or the interferences are retained while the analyte passes through. The retained analyte is then eluted with a different solvent. researchgate.net This method is valued for its ability to pre-concentrate analytes and provide cleaner extracts compared to simpler methods. nih.govresearchgate.net
For the analysis of nicotine metabolites like cotinine and its conjugates, reversed-phase (RP) C18 cartridges are commonly employed. nih.govresearchgate.net One study demonstrated a recovery of 98% for cotinine from spiked urine using a C18 SPE method, which allowed for a 200-fold preconcentration of the sample before analysis. nih.gov Another method for analyzing nicotine and cotinine in plasma and brain also utilized an RP-C18 cartridge for pre-concentration. researchgate.net The development of online SPE methods coupled directly with LC-MS/MS has further enhanced throughput and sensitivity for quantifying nicotine and cotinine in matrices like human hair. nih.gov
Table 1: Examples of Solid-Phase Extraction (SPE) Parameters for Nicotine Metabolite Analysis
| Analyte(s) | Matrix | SPE Sorbent | Elution Solvent | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Nicotine, Cotinine | Plasma, Brain | RP-C18 | Not specified | Used for pre-concentration of analytes. | researchgate.net |
| Cotinine | Urine (spiked) | C18 | Not specified | 98% recovery of cotinine. | nih.gov |
| Nicotine, Cotinine | Human Hair | Not specified | Methanol | Online SPE method with 18-hour incubation. | nih.gov |
Supported Liquid Extraction (SLE)
Supported Liquid Extraction (SLE) is a sample preparation technique that functions on the same principles as traditional liquid-liquid extraction (LLE) but in a more streamlined format. elementlabsolutions.com In SLE, the aqueous sample is absorbed onto a high-surface-area, inert solid support, typically diatomaceous earth. elementlabsolutions.comchromatographyonline.com An immiscible organic solvent is then passed through the support. The analytes partition from the stationary aqueous phase into the organic solvent, which is then collected for analysis. elementlabsolutions.com
SLE offers significant advantages over LLE, including the elimination of emulsion formation, reduced solvent consumption, and amenability to automation, which increases sample throughput. chromatographyonline.comnih.gov The technique is effective for a range of analytes, and protocols often involve a simple dilution of the biological sample (e.g., plasma or urine) before loading it onto the SLE cartridge. chinacloudapi.cn A new automated method for cotinine and trans-3'-hydroxycotinine in serum utilizes SLE to prepare samples for a 96-well plate in just two hours, demonstrating its efficiency. nih.gov The choice of elution solvent is critical and typically includes non-polar organic solvents like ethyl acetate, methyl tert-butyl ether (MTBE), dichloromethane (B109758) (DCM), or hexane. elementlabsolutions.comchinacloudapi.cn
Table 2: Supported Liquid Extraction (SLE) General Protocol and Parameters
| Step | Description | Common Solvents/Reagents | Key Considerations | Reference(s) |
|---|---|---|---|---|
| Sample Pre-treatment | Dilute sample (e.g., 1:1) with an aqueous buffer to adjust pH and ensure the analyte is in a non-ionized form for efficient extraction. | Water, Formic Acid (for acidic compounds), Ammonium Hydroxide (B78521) (for basic compounds) | Proper pH adjustment is crucial for analyte recovery. | elementlabsolutions.comchinacloudapi.cn |
| Loading | Apply the pre-treated sample to the SLE cartridge and allow it to absorb onto the diatomaceous earth support for ~5 minutes. | N/A | A short application of low vacuum can initiate flow. | elementlabsolutions.com |
| Elution | Pass an immiscible organic solvent through the cartridge to elute the analytes. | Ethyl Acetate, MTBE, DCM, Hexane | Use an elution volume approximately 5 times the sample volume. | elementlabsolutions.comchinacloudapi.cn |
| Post-Elution | Evaporate the organic solvent and reconstitute the analyte in a solvent compatible with the analytical instrument (e.g., LC-MS/MS). | Nitrogen stream for evaporation | Ensures sample is ready for injection. | chromatographyonline.com |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a foundational separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net For the extraction of nicotine and its metabolites from biological fluids, the sample's pH is often adjusted to ensure the analyte is in its neutral, free base form, which enhances its solubility in the organic phase. nih.gov
A salting-out assisted LLE method has been developed for nicotine in tobacco products, where adding sodium hydroxide deprotonates the nicotine, and a salt (NaCl) is used to decrease the analyte's solubility in the aqueous phase, driving it into the organic solvent (acetonitrile). nih.gov While effective, traditional LLE can be labor-intensive and prone to issues such as the formation of emulsions, which can complicate phase separation and reduce recovery. chromatographyonline.com A worked example for extracting nicotine from a water solution using kerosene (B1165875) as the solvent highlights the principles of calculating solvent rates and theoretical stages required for a desired separation. youtube.com Despite its drawbacks, LLE remains a relevant technique, especially when high-throughput is not the primary concern. researchgate.net
Table 3: Examples of Liquid-Liquid Extraction (LLE) Parameters for Nicotine Metabolite Analysis
| Analyte(s) | Matrix | Extraction Solvent | Key Methodological Detail | Reference(s) |
|---|---|---|---|---|
| Nicotine, Cotinine | Plasma, Serum | Not specified | Used as one of the extraction procedures before GC-MS analysis. | researchgate.net |
| Nicotine | Oral Tobacco Products | Acetonitrile | Salting-out assisted LLE with sodium hydroxide. | nih.gov |
| Nicotine | Water Solution | Kerosene | Counter-current extraction process demonstrated. | youtube.com |
Method Validation Parameters for Research-Grade Assays
The validation of an analytical method is the process of demonstrating that it is suitable and reliable for its intended purpose. fda.gov For research-grade assays quantifying Cotinine-N-D-glucoside Chloride, rigorous validation ensures that the data generated is accurate, precise, and reproducible. Key validation parameters are established by regulatory bodies and scientific guidelines. fda.govresearchgate.net
Accuracy: This measures the closeness of the experimental value to the true or accepted value. It is often assessed by analyzing samples with known concentrations (spiked samples) and is expressed as percent recovery. fda.gov For cotinine and its metabolites, accuracy is typically expected to be within ±15% of the nominal value. nih.govnih.gov Studies have reported mean extraction recoveries for cotinine at 98.54% and for 3-hydroxycotinine (B1251162) at 100.24%. nih.gov
Precision: This describes the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). fda.govnih.gov For assays of nicotine metabolites, CVs are generally required to be below 15%. nih.govnih.gov
Selectivity (or Specificity): This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. fda.gov In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection using specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). nih.gov
Sensitivity: The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. fda.govnih.gov For cotinine, reported LOQs can be as low as 0.05 ng/mL in serum and 0.1 pg/mg in hair, demonstrating the high sensitivity of modern LC-MS/MS methods. nih.govnih.gov
Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. The range is the interval between the upper and lower concentrations of the analyte (including the LOQ) for which the method has been shown to have a suitable level of precision, accuracy, and linearity. fda.gov Calibration curves for cotinine are often linear over a wide range, for example, from 0.05 to 500 ng/mL in serum, with correlation coefficients (r²) of ≥ 0.999. nih.govnih.gov
Table 4: Summary of Method Validation Parameters from Nicotine/Cotinine Research Assays
| Parameter | Analyte(s) | Matrix | Finding/Value | Reference(s) |
|---|---|---|---|---|
| Accuracy | Cotinine, 3-hydroxycotinine | Serum | Mean extraction recoveries of 98.54% and 100.24%, respectively. Relative errors within ±7%. | nih.gov |
| Accuracy | Nicotine, Cotinine | Hair | Method recovery ranged between 90% and 104%. | nih.gov |
| Precision (Intra/Inter-day) | Nicotine, Cotinine | Hair | Coefficients of variation (CV) were below 15%. | nih.gov |
| Precision (Intra/Inter-day) | Minor Tobacco Alkaloids | Cigarette Smoke | Intra-day precision: 3.1-8.5%; Inter-day precision: 1.5-9.5%. | nih.gov |
| Linearity (r²) | Minor Tobacco Alkaloids | Dichloromethane | r² ≥ 0.999. | nih.gov |
| Linearity Range | Cotinine | Serum | 0.05 - 500 ng/mL. | nih.gov |
| Limit of Quantification (LOQ) | Cotinine | Serum | 0.05 ng/mL. | nih.gov |
| Limit of Quantification (LOQ) | Cotinine | Hair | 0.1 pg/mg. | nih.gov |
| Limit of Detection (LOD) | Cotinine | Serum | 0.010 ng/mL. | nih.gov |
Application of Cotinine N D Glucoside in Mechanistic and Exposure Research Models
Utility as a Biomarker in Controlled Exposure Studies
Cotinine-N-D-glucoside is an important urinary biomarker used to assess exposure to tobacco smoke in controlled research settings. While cotinine (B1669453) is the most widely used biomarker for nicotine (B1678760) exposure due to its longer half-life (16-18 hours) compared to nicotine (2 hours), its glucuronide conjugates, including Cotinine-N-D-glucoside, provide a more complete picture of the metabolic pathway. nih.govresearchgate.net In controlled studies, measuring urinary metabolites is a non-invasive method to estimate the integrated exposure to tobacco constituents over a period, circumventing variables like smoking behavior. nih.gov
The formation of Cotinine-N-D-glucoside is a significant pathway for the elimination of cotinine. Studies have shown that while plasma levels of cotinine are often much higher than those of nicotine in smokers, the urinary recovery of Cotinine-N-D-glucoside is substantial, averaging about 3-fold greater than that of nicotine's direct glucuronide conjugate. nih.gov This indicates that conjugation of cotinine to form Cotinine-N-D-glucoside is a key detoxification route.
In clinical studies designed to assess exposure, a panel of urinary biomarkers is often employed. nih.gov The inclusion of Cotinine-N-D-glucoside (often measured as part of "total cotinine" after hydrolysis) alongside other metabolites like trans-3'-hydroxycotinine and nicotine-N-oxide allows for a more accurate quantification of the total nicotine dose received by an individual. aacrjournals.orgnih.gov This comprehensive approach is crucial for evaluating potential harm reduction strategies, such as the use of modified tobacco products, where changes in exposure to various toxins are monitored. aacrjournals.org The stability and detectability of these glucuronide conjugates in urine make them reliable endpoints for such controlled exposure assessments. nih.gov
Contribution to Comprehensive Metabolic Profiling in Biological Research Systems
Cotinine-N-D-glucoside is a critical component in comprehensive metabolic profiling of nicotine within biological research systems. The metabolism of nicotine is complex, involving multiple enzymatic pathways, primarily occurring in the liver. pharmgkb.orgresearchgate.net Approximately 70-80% of nicotine is first converted to cotinine, a reaction mainly catalyzed by the cytochrome P450 enzyme CYP2A6. pharmgkb.orgnih.gov Cotinine is then further metabolized through several routes, including hydroxylation to trans-3'-hydroxycotinine (3-HC) and N-glucuronidation to form Cotinine-N-D-glucoside. aacrjournals.orgresearchgate.net
Measuring Cotinine-N-D-glucoside, often as part of the "total cotinine" metric (free cotinine plus its glucuronide conjugate), is essential for constructing a complete nicotine metabolite profile. aacrjournals.orgnih.gov This comprehensive profiling, which also includes nicotine, 3-HC, and their respective glucuronides, can account for more than 80% of the initial nicotine dose in most smokers. aacrjournals.org Such detailed metabolic maps are invaluable for understanding the full disposition of nicotine in the body.
Research on Inter-Individual and Population-Level Metabolic Differences in Controlled Environments
The measurement of Cotinine-N-D-glucoside plays a key role in research focused on understanding why nicotine metabolism varies among individuals and across different populations, particularly within controlled study environments. These variations are largely due to genetic differences in metabolic enzymes. researchgate.netnih.gov
Genetic polymorphisms in the UGT2B10 enzyme, which is primarily responsible for forming Cotinine-N-D-glucoside, are a major source of this variation. researchgate.net Similarly, variations in the CYP2A6 gene, which controls the initial conversion of nicotine to cotinine, also create significant inter-individual differences in cotinine levels available for subsequent glucuronidation. nih.govwikipedia.org For example, individuals with a deleted CYP2A6 gene (CYP2A64/4) exhibit drastically lower urinary cotinine levels. nih.gov By measuring Cotinine-N-D-glucoside in controlled settings, researchers can dissect the contributions of these different genetic factors to an individual's unique nicotine metabolic phenotype. nih.gov
Table 1: Factors Influencing Inter-Individual Differences in Cotinine-N-D-glucoside Formation
| Factor | Description | Key Research Finding | Reference |
|---|---|---|---|
| Ethnicity | Differences in metabolic enzyme activity between ethnic groups. | Black smokers excrete significantly less Cotinine-N-D-glucoside than White smokers, indicating slower N-glucuronidation. | nih.gov |
| Genetic Polymorphisms (UGT2B10) | Variations in the gene coding for the primary enzyme responsible for cotinine N-glucuronidation. | Polymorphisms in UGT2B10 lead to differences in the rate of Cotinine-N-D-glucoside formation. | researchgate.net |
| Genetic Polymorphisms (CYP2A6) | Variations in the gene for the enzyme that produces cotinine from nicotine. | CYP2A6 activity determines the amount of cotinine substrate available for glucuronidation, with deficient variants leading to lower overall cotinine levels. | nih.govwikipedia.org |
In Vitro Studies on Cellular Metabolism and Conjugation Processes
In vitro studies using human liver microsomes have been fundamental in elucidating the biochemical process of Cotinine-N-D-glucoside formation. These studies allow researchers to investigate enzymatic reactions in a controlled, cell-free environment. Through this approach, the formation of S(-)-cotinine N1-glucuronide was definitively confirmed by comparing the metabolite produced by liver microsomes with a synthetically created reference standard. nih.gov
These experiments have been crucial for identifying the specific enzymes responsible for the conjugation process. It has been established that UGT2B10 is the primary enzyme catalyzing the N-glucuronidation of both nicotine and cotinine, with UGT1A4 playing a lesser role. researchgate.net Early in vitro screening of a panel of ten different recombinant UGT enzymes (including UGT1A1, UGT1A3, UGT1A4, and others) initially failed to identify the specific isoform responsible, highlighting the complexity of the process and the specificity of the enzyme involved, which was later identified as UGT2B10. nih.govresearchgate.net
In vitro kinetic analyses using pooled human liver microsomes have determined the efficiency of this metabolic reaction. The formation of Cotinine-N-D-glucoside was found to follow one-enzyme kinetics, with a determined Michaelis-Menten constant (Km) of 5.4 mM and a maximum reaction velocity (Vmax) of 696 pmol/min/mg of microsomal protein. nih.gov The intrinsic clearance value for cotinine N-glucuronidation was found to be 9-fold lower than that for nicotine N-glucuronidation, which aligns with in vivo observations regarding their relative excretion in urine. nih.gov
Investigation in Animal Models for Metabolic Pathway Elucidation
Animal models, particularly rodents like rats and mice, are essential for elucidating the metabolic pathways of nicotine and its metabolites, including Cotinine-N-D-glucoside, in a living system. frontiersin.orgnih.gov These models allow for controlled administration of substances and subsequent analysis of metabolites in various tissues and fluids, which is often not feasible in human studies. capes.gov.brnih.gov
Mouse models have been particularly useful for investigating the role of specific enzymes and genetic differences in metabolism. nih.govresearchgate.net For instance, research comparing DBA/2 and C57BL/6 mouse strains revealed differences in cotinine metabolism efficiency, linking these variations to the activity of the CYP2A5 enzyme (the murine equivalent of human CYP2A6). nih.gov While these studies often focus on the conversion of nicotine to cotinine and then to trans-3'-hydroxycotinine, the identification of other cotinine oxidation products like cotinine N-oxide in mouse plasma highlights the complexity of cotinine's fate, which parallels the multiple metabolic routes seen in humans. researchgate.net These animal investigations provide a dynamic, in vivo context for the metabolic pathways first identified through in vitro work. nih.gov
Table 2: Key Findings from Animal Models on Nicotine/Cotinine Metabolism
| Animal Model | Research Focus | Key Finding | Reference |
|---|---|---|---|
| Rat | Pharmacokinetic Modeling | Development of PBPK models to simulate nicotine/cotinine metabolism and clearance, which can be extrapolated to humans. | nih.gov |
| Rat | Age-related Metabolic Differences | Adolescent rats show substantial differences in nicotine pharmacokinetics, with lower plasma and brain nicotine levels for a given dose compared to adults. | capes.gov.br |
| Mouse (DBA/2 vs. C57BL/6 strains) | Genetic Differences in Metabolism | The in vitro metabolism of cotinine to 3'-hydroxycotinine was less efficient in DBA/2 mice, linked to differences in CYP2A5 activity. | nih.gov |
| Mouse | Identification of Metabolites | Identified cotinine N-oxide and 5'-hydroxycotinine as detectable cotinine metabolites in mouse plasma after nicotine administration. | researchgate.net |
Compound Reference Table
Chemical Synthesis Approaches for Research Standards of Cotinine N D Glucoside Chloride
Synthetic Routes for the Production of Reference Materials
The synthesis of N-glycosides like Cotinine-N-D-glucoside Chloride for reference materials necessitates methods that are both efficient and yield high-purity products. rsc.orgacs.org While specific synthetic routes for this compound are not extensively detailed in publicly available literature, general strategies for N-glycoside formation can be applied. These methods typically involve the reaction of a suitable glycosyl donor with an amine, in this case, cotinine (B1669453).
Commonly employed methods for the synthesis of N-glycosides that could be adapted for this compound include:
Koenigs-Knorr Method: This classic method involves the reaction of a glycosyl halide with an alcohol or, in this case, an amine, in the presence of a silver or mercury salt as a promoter. numberanalytics.com
Schmidt's Trichloroacetimidate (B1259523) Method: This approach utilizes a glycosyl trichloroacetimidate as the glycosyl donor. It is known for its high stereoselectivity, which is a critical factor in producing pure research standards. numberanalytics.com
Direct Glycosylation: Some methods allow for the direct glycosylation of an amide nitrogen, which could be relevant to the lactam structure of cotinine. acs.org
A plausible synthetic route would involve the activation of a protected glucose derivative to form a reactive glycosyl donor. This activated sugar would then be reacted with cotinine. The pyridinic nitrogen of cotinine is the likely site of glycosylation, leading to the formation of the N-glucoside. Subsequent deprotection steps would yield the final product. The chloride salt can be formed by treating the final compound with a source of chloride ions, such as hydrochloric acid.
A recently developed method for N-glycoconjugation of amines involves a reaction with carbon dioxide to form a carbamic acid, which then undergoes glycosylation. nih.gov This innovative approach, inspired by biotransformation pathways, could offer a highly stereoselective route to N-glycosides. nih.gov
Stereochemical Considerations in Glycoside Synthesis for Research Purity
The stereochemistry of the glycosidic bond is a paramount consideration in the synthesis of glycosides for research purposes, as different anomers (α or β) can exhibit distinct biological activities and metabolic fates. numberanalytics.comnih.gov For this compound, achieving a high degree of stereochemical purity is essential for its use as a reference standard.
The formation of the glycosidic bond can result in either an α or β configuration at the anomeric carbon. numberanalytics.com The desired stereochemical outcome is influenced by several factors:
Neighboring Group Participation: Protecting groups at the C-2 position of the glycosyl donor can influence the stereoselectivity of the reaction. Participating groups typically lead to the formation of 1,2-trans glycosides. nih.gov
Solvent Effects: The choice of solvent can significantly impact the stereochemical outcome. Polar solvents may favor the formation of β-glycosides, while less polar solvents might favor the α-anomer. buchhaus.ch
Promoter/Catalyst: The nature of the promoter or catalyst used to activate the glycosyl donor can direct the stereoselectivity of the glycosylation reaction. nih.gov
Reaction Temperature: Controlling the reaction temperature is crucial, as it can affect the reaction mechanism and, consequently, the stereochemical outcome. Lower temperatures often favor more SN2-like mechanisms, which can enhance stereoselectivity. nih.gov
The synthesis of 1,2-cis glycosides is often more challenging than that of their 1,2-trans counterparts. nih.gov For the synthesis of this compound, where a specific anomer is required for research applications, careful selection and optimization of the glycosyl donor, protecting groups, solvent, and reaction conditions are necessary to ensure high stereochemical purity.
Isotopic Labeling Strategies for Quantitative Research and Mechanistic Pathway Studies
Isotopically labeled standards are indispensable tools in modern analytical and metabolic research. nih.govresearchgate.net The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), in the synthesis of this compound allows for its use as an internal standard in quantitative mass spectrometry-based assays. nih.govnih.govmdpi.com
Key applications of isotopically labeled this compound include:
Quantitative Analysis: Stable isotope dilution analysis, where a known amount of the isotopically labeled standard is added to a sample, is the gold standard for accurate quantification of the analyte by mass spectrometry. nih.govnih.gov This technique corrects for variations in sample preparation and instrument response, leading to highly precise and accurate measurements of this compound in biological matrices like urine and plasma. researchgate.netresearchgate.net
Metabolite Identification and Pathway Elucidation: Isotopic labeling can aid in the identification of metabolites and the elucidation of metabolic pathways. nih.govdoi.org By tracing the metabolic fate of an isotopically labeled precursor, researchers can confirm the structure of its metabolites and understand the biochemical transformations involved. For instance, labeling with ¹⁸O can help identify metabolites formed through oxidation reactions catalyzed by enzymes like cytochrome P450. mdpi.com
Mechanistic Studies: Labeled compounds are crucial for investigating the mechanisms of enzymatic reactions and transport processes. nih.govresearchgate.net
The synthesis of isotopically labeled this compound would typically involve the use of a labeled precursor, either in the cotinine or the glucose moiety. For example, commercially available deuterated cotinine (e.g., cotinine-d3) could be used as the starting material for the glycosylation reaction. researchgate.netvcu.edu Alternatively, a labeled glucose derivative could be employed.
Q & A
Q. How can researchers ensure reproducibility when publishing this compound data?
- Methodological Answer : Adhere to NIH preclinical guidelines:
- Materials : Disclose batch numbers (e.g., TRC C725165) and purity certificates.
- Methods : Provide detailed LC-MS/MS parameters (e.g., column gradient, ionization mode).
- Data : Share raw chromatograms and spectra as supplementary files .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
